Cas no 106055-11-2 (2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)-)

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)- structure
106055-11-2 structure
Nome del prodotto:2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)-
Numero CAS:106055-11-2
MF:C12H14O5
MW:238.236564159393
CID:1170212
PubChem ID:5319874

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)-
    • 2,3-dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate
    • 1-O-trans-p-Coumaroylglycerol
    • 1-O-p-Coumaroylglycerol
    • Glyceryl p-coumarate
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (2E)-
    • AKOS040763035
    • 106055-11-2
    • 2,3-dihydroxypropyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • (S)-(+)-1-(p-Hydroxy-trans-cinnamoyl)-glycerol
    • F92959
    • YUQSZTOOHLGKGG-ZZXKWVIFSA-N
    • (E)-2,3-dihydroxypropyl 3-(4-hydroxyphenyl)acrylate
    • 2,3-Dihydroxypropyl (E)-3-(4-hydroxyphenyl)acrylate
    • 1-o-coumaroylglycerol
    • Inchi: InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2/b6-3+
    • Chiave InChI: YUQSZTOOHLGKGG-ZZXKWVIFSA-N
    • Sorrisi: C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O

Proprietà calcolate

  • Massa esatta: 238.08412
  • Massa monoisotopica: 238.08412354g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 256
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 87Ų
  • XLogP3: -0.309

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 498.8±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 195.9±22.2 °C
  • PSA: 86.99
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)- Informazioni sulla sicurezza

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN5925-1 ml * 10 mm
1-O-p-Coumaroylglycerol
106055-11-2
1 ml * 10 mm
¥ 10500 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O46640-5 mg
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 2,3-dihydroxypropyl ester, (E)-
106055-11-2
5mg
¥4160.0 2021-09-08
TargetMol Chemicals
TN5925-1 mL * 10 mM (in DMSO)
1-O-p-Coumaroylglycerol
106055-11-2 98%
1 mL * 10 mM (in DMSO)
¥ 10,500 2023-07-11
TargetMol Chemicals
TN5925-5 mg
1-O-p-Coumaroylglycerol
106055-11-2 98%
5mg
¥ 8,520 2023-07-11
TargetMol Chemicals
TN5925-5mg
1-O-p-Coumaroylglycerol
106055-11-2
5mg
¥ 8520 2024-07-20
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